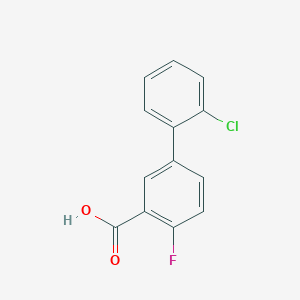

5-(2-Chlorophenyl)-2-fluorobenzoic acid

Beschreibung

Eigenschaften

IUPAC Name |

5-(2-chlorophenyl)-2-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClFO2/c14-11-4-2-1-3-9(11)8-5-6-12(15)10(7-8)13(16)17/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVTKENLTAJBRPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=C(C=C2)F)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681388 | |

| Record name | 2'-Chloro-4-fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184837-79-3 | |

| Record name | 2'-Chloro-4-fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

5-(2-Chlorophenyl)-2-fluorobenzoic acid chemical properties

An In-Depth Technical Guide to 5-(2-Chlorophenyl)-2-fluorobenzoic Acid: Properties, Synthesis, and Applications

Introduction

5-(2-Chlorophenyl)-2-fluorobenzoic acid is a halogenated biaryl carboxylic acid. This class of molecule is of significant interest in the fields of medicinal chemistry and materials science. The biaryl scaffold provides a rigid, three-dimensional structure that is a common motif in pharmacologically active compounds, while the specific arrangement of the chloro, fluoro, and carboxylic acid functional groups offers multiple points for synthetic modification and interaction with biological targets.[1][2] The presence of a fluorine atom can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable feature in drug design.[3] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-(2-Chlorophenyl)-2-fluorobenzoic acid, aimed at researchers and professionals in drug development and organic synthesis.

Core Chemical and Physical Properties

Table 1: Physicochemical Properties of 5-(2-Chlorophenyl)-2-fluorobenzoic Acid and Key Precursors

| Property | 5-(2-Chlorophenyl)-2-fluorobenzoic Acid | 5-Bromo-2-fluorobenzoic acid (Precursor) | 2-Chlorophenylboronic acid (Precursor) |

| IUPAC Name | 5-(2-Chlorophenyl)-2-fluorobenzoic acid | 5-Bromo-2-fluorobenzoic acid | (2-Chlorophenyl)boronic acid |

| Synonyms | 2'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid | --- | o-Chlorophenylboronic acid |

| CAS Number | Not assigned | 146328-85-0 | 1642-01-9 |

| Molecular Formula | C₁₃H₈ClFO₂ | C₇H₄BrFO₂ | C₆H₆BClO₂ |

| Molecular Weight | 250.65 g/mol [4] | 219.01 g/mol | 156.37 g/mol |

| Appearance | Predicted: White to off-white solid | Solid | White to off-white powder |

| Melting Point | Predicted: >150 °C | 141-145 °C | 138-142 °C |

| Solubility | Predicted: Soluble in organic solvents (e.g., DMSO, DMF, Methanol), sparingly soluble in water. | Soluble in organic solvents. | Soluble in ether, slightly soluble in water. |

Molecular Structure

The structure of 5-(2-Chlorophenyl)-2-fluorobenzoic acid features two phenyl rings linked by a carbon-carbon single bond. The substitution pattern dictates the spatial arrangement and electronic properties of the molecule.

Caption: 2D structure of 5-(2-Chlorophenyl)-2-fluorobenzoic acid.

Synthesis and Reactivity

The most versatile and widely adopted method for constructing the biaryl bond in molecules like 5-(2-Chlorophenyl)-2-fluorobenzoic acid is the Suzuki-Miyaura cross-coupling reaction.[1][5] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.[3]

Causality in Synthetic Design: The choice of starting materials is critical for success. The synthesis would logically involve the coupling of 5-bromo-2-fluorobenzoic acid with 2-chlorophenylboronic acid .

-

Why 5-bromo-2-fluorobenzoic acid? The bromine atom is a good leaving group for palladium-catalyzed cross-coupling. Using the carboxylic acid directly in the coupling reaction is feasible and avoids the need for protecting groups, which improves atom economy.

-

Why 2-chlorophenylboronic acid? Boronic acids are generally stable, commercially available, and have low toxicity, making them ideal coupling partners in Suzuki reactions.[3]

Caption: Conceptual workflow for the synthesis via Suzuki-Miyaura coupling.

The reactivity of the final product is dominated by its carboxylic acid group. It readily undergoes standard transformations such as:

-

Esterification: Reaction with alcohols under acidic conditions.

-

Amide bond formation: Activation (e.g., with thionyl chloride to form the acyl chloride) followed by reaction with amines.[6]

-

Reduction: Conversion to the corresponding benzyl alcohol using reducing agents like LiAlH₄.

Spectral Characterization

Confirmation of the structure would rely on a combination of spectroscopic methods.

-

¹H NMR: The spectrum would be complex, showing distinct signals for the seven aromatic protons. The fluorine and chlorine substituents would influence the chemical shifts of adjacent protons. Protons on the fluorinated ring would likely show coupling to the ¹⁹F nucleus.

-

¹³C NMR: The spectrum would display 13 distinct signals for the carbon atoms, with the carbon directly attached to the fluorine atom showing a large one-bond C-F coupling constant.

-

¹⁹F NMR: A singlet would be expected, with its chemical shift characteristic of a fluorine atom on a benzene ring.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.[7]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative, self-validating procedure for the synthesis of the title compound.

Objective: To synthesize 5-(2-Chlorophenyl)-2-fluorobenzoic acid.

Materials:

-

5-Bromo-2-fluorobenzoic acid (1.0 eq)

-

2-Chlorophenylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

Triphenylphosphine (PPh₃, 0.08 eq)

-

Potassium carbonate (K₂CO₃, 3.0 eq)

-

Toluene and Water (4:1 v/v)

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-bromo-2-fluorobenzoic acid, 2-chlorophenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times. This is crucial as the palladium catalyst is sensitive to oxygen, especially at high temperatures.

-

Solvent Addition: Add the degassed toluene and water solvent mixture via cannula.

-

Reaction: Heat the mixture to 90 °C and stir vigorously for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by observing the disappearance of the starting materials.[8]

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water.

-

Acidification & Extraction: Carefully acidify the aqueous layer with 1 M HCl to a pH of ~2 to protonate the carboxylic acid, making it soluble in the organic layer. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

-

Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Validation: The identity and purity of the final product should be confirmed using the spectroscopic methods described above (NMR, MS) and by melting point analysis.

Applications in Drug Discovery and Medicinal Chemistry

Biaryl carboxylic acids are privileged structures in medicinal chemistry.[2] The specific orientation of the two aromatic rings can be tailored to fit into the binding pockets of enzymes and receptors.

-

Kinase Inhibitors: Many kinase inhibitors feature a biaryl core. The structure of 5-(2-Chlorophenyl)-2-fluorobenzoic acid makes it a potential precursor for inhibitors where the carboxylic acid can be converted to an amide to interact with the hinge region of a kinase, a common binding motif. A structurally related compound, 5-chloro-2-fluorobenzoic acid, is used in the design of Aurora kinase inhibitors.[6]

-

Modulation of Physicochemical Properties: The fluorine atom is often incorporated into drug candidates to block metabolic oxidation at that position and to increase binding affinity through favorable electrostatic interactions.[3]

Caption: Role as a building block for potential enzyme inhibitors.

Safety and Handling

Based on data for structurally similar compounds like 5-chloro-2-fluorobenzoic acid, this compound should be handled with care.[9]

-

GHS Hazard Statements: Likely to cause skin irritation (H315) and serious eye irritation (H319). May be harmful if swallowed (H302) and may cause respiratory irritation (H335).[9]

-

Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

5-(2-Chlorophenyl)-2-fluorobenzoic acid is a valuable research chemical with significant potential as a building block in the synthesis of complex organic molecules. Its synthesis is readily achievable through established methodologies like the Suzuki-Miyaura cross-coupling. The combination of a biaryl core, fluorine substitution, and a reactive carboxylic acid handle makes it an attractive scaffold for designing novel therapeutic agents and functional materials. Proper handling and characterization are essential for its effective and safe use in a research setting.

References

-

PubChem. (n.d.). 5-Chloro-2-fluorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023). 2-Fluorobenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-(2-Chlorophenyl)-5-fluorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Retrieved from [Link]

- Schlömann, M., et al. (1990). Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. Applied and Environmental Microbiology, 56(7), 1930–1937.

- ACS Publications. (2021). Speciation of Substituted Benzoic Acids in Solution. Crystal Growth & Design.

-

Wikipedia. (2023). 4-Fluorobenzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Examples of biaryl structure applications. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-fluorobenzoic acid, 2-(2-chlorophenyl)hydrazide. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]

- UCL Discovery. (2021). Speciation of substituted benzoic acids in solution.

- Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling.

- Garg, N. K., et al. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Chem, 5(9), 2459-2473.

- Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028.

- Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.

- Gooßen, L. J., et al. (2008). Decarboxylative Biaryl Synthesis from Aromatic Carboxylates and Aryl Triflates. Journal of the American Chemical Society, 130(41), 13569-13571.

- RSC Publishing. (2015). An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS). Analytical Methods, 7(18), 7633-7638.

-

Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]

- Guo, S., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2465.

- Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2022(7), 1-13.

-

ResearchGate. (2023). Benzoic acid determination with GC-FID?. Retrieved from [Link]

- Liu, S., et al. (2013). A highly efficient catalyst of nitrogen-based ligand for the Suzuki coupling reaction at room temperature under air in neat water. Organic & Biomolecular Chemistry, 11(3), 494-499.

-

Fengchen Group. (n.d.). Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. Retrieved from [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 3-(2-Chlorophenyl)-5-fluorobenzoic acid | C13H8ClFO2 | CID 53225800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]

- 6. ossila.com [ossila.com]

- 7. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tlc analysis of substituted benzoic acids | Sigma-Aldrich [sigmaaldrich.com]

- 9. 5-Chloro-2-fluorobenzoic acid | C7H4ClFO2 | CID 2736537 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Guide to the Strategic Role of 5-(2-Chlorophenyl)-2-fluorobenzoic Acid in the Synthesis of Allosteric MEK Inhibitors

Abstract

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a cornerstone of cellular communication, governing processes such as proliferation, differentiation, and survival. Dysregulation of this cascade, particularly through mutations in BRAF or RAS proteins, is a hallmark of numerous human cancers. Mitogen-activated extracellular signal-regulated kinase (MEK) represents a critical, druggable node within this pathway. This technical guide provides an in-depth examination of the synthesis of potent, allosteric MEK inhibitors, with a specific focus on the pivotal role of 5-(2-Chlorophenyl)-2-fluorobenzoic acid as a foundational building block. We will dissect the synthetic transformations this molecule undergoes, explain the mechanistic rationale for its use, and detail the structure-activity relationships that underscore its importance in creating highly effective oncology therapeutics like trametinib.

The MAPK/ERK Pathway: A Critical Target in Oncology

The Ras-Raf-MEK-ERK cascade is a primary signaling pathway that translates extracellular signals into cellular responses.[1] Constitutive activation of this pathway, often driven by mutations in upstream components like BRAF, leads to uncontrolled cell proliferation and is a major driver of malignancies, particularly in melanoma.[2] MEK1 and MEK2 are dual-specificity protein kinases that serve as the immediate downstream effectors of RAF kinases. Their sole known function is the phosphorylation and activation of ERK1 and ERK2, making them a highly specific and attractive target for therapeutic intervention.[1]

Inhibition of MEK offers a strategic advantage: it can block aberrant signaling from upstream oncogenes like BRAF V600E/K, thereby halting the proliferative drive in cancer cells.[2] This has led to the development of highly selective, non-ATP-competitive allosteric inhibitors that bind to a unique pocket adjacent to the ATP-binding site, locking the kinase in an inactive conformation.[]

Caption: The MAPK/ERK signaling cascade and the point of MEK inhibition.

The Benzamide Moiety: A Cornerstone of Potent MEK Inhibition

Many advanced allosteric MEK inhibitors, including the FDA-approved drug trametinib, are structurally complex molecules. However, a common feature is a central heterocyclic core linked to a substituted phenyl group via an amide bond. This entire fragment, derived from a substituted benzoic acid, is critical for the molecule's interaction with the allosteric binding site on MEK.

The specific substitutions on the phenyl ring are not arbitrary; they are meticulously chosen to optimize binding affinity, selectivity, and pharmacokinetic properties. 5-(2-Chlorophenyl)-2-fluorobenzoic acid represents a highly optimized precursor for this crucial part of the molecule. Its structure provides the necessary steric and electronic features that translate into a potent final drug product.

Core Synthetic Workflow: From Benzoic Acid to Amide Intermediate

The journey from 5-(2-Chlorophenyl)-2-fluorobenzoic acid to a key amide intermediate involves a robust and reliable two-step process: activation of the carboxylic acid followed by coupling with an appropriate amine.

Step 1: Carboxylic Acid Activation via Acyl Chloride Formation

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable. Therefore, the carboxylic acid must first be "activated" into a more reactive species. A common and highly effective method is the conversion to an acyl chloride using reagents like oxalyl chloride or thionyl chloride.[4] The use of oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF) is particularly advantageous due to its mild conditions and the volatile nature of its byproducts (CO, CO₂, HCl).[5]

Experimental Protocol: Synthesis of 5-(2-Chlorophenyl)-2-fluorobenzoyl chloride

-

To a round-bottomed flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 5-(2-Chlorophenyl)-2-fluorobenzoic acid (1.0 equiv).

-

Suspend the acid in a dry, aprotic solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).

-

Add oxalyl chloride (approx. 1.3-1.5 equiv) dropwise to the suspension via syringe.

-

Add a catalytic amount of DMF (1-2 drops) to the mixture.

-

Stir the reaction at room temperature for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure (rotary evaporation).

-

The resulting crude acyl chloride is a highly reactive oil or solid and is typically used immediately in the next step without further purification.[4][5]

Mechanistic Insight: The Role of Catalytic DMF

The reaction is not catalyzed by oxalyl chloride itself but by an intermediate formed from its reaction with DMF.[6] DMF reacts with oxalyl chloride to form the Vilsmeier reagent, an electrophilic iminium salt. This species is the true catalyst that activates the carboxylic acid, which then decomposes to the acyl chloride, regenerating the DMF catalyst.

Caption: Catalytic cycle for acyl chloride formation using oxalyl chloride and DMF.

Step 2: Amide Bond Formation

The highly electrophilic acyl chloride readily reacts with a nucleophilic amine to form a stable amide bond. The choice of amine is dictated by the desired final structure of the MEK inhibitor. For a trametinib-like molecule, this would be an aniline derivative that forms the rest of the inhibitor's scaffold.

Experimental Protocol: Amide Coupling

-

Dissolve the amine partner (1.0 equiv) in a dry, aprotic solvent (e.g., CH₂Cl₂, THF) in a separate flask under a nitrogen atmosphere.

-

Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIEA) (approx. 1.5-2.0 equiv), to the amine solution. This base will neutralize the HCl byproduct generated during the reaction.

-

Cool the amine solution in an ice bath (0 °C).

-

Dissolve the crude 5-(2-Chlorophenyl)-2-fluorobenzoyl chloride from Step 1 in a minimal amount of dry solvent.

-

Add the acyl chloride solution dropwise to the cooled amine solution.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitoring by TLC or LC-MS).

-

Upon completion, the reaction is worked up via standard aqueous extraction procedures to remove the hydrochloride salt and any unreacted starting materials, followed by purification (e.g., crystallization or column chromatography) to yield the pure amide intermediate.

Caption: Two-step workflow from benzoic acid to the key amide intermediate.

Structure-Activity Relationship (SAR): The Rationale for a Specific Precursor

The precise structure of 5-(2-Chlorophenyl)-2-fluorobenzoic acid is critical for the biological activity of the resulting MEK inhibitor. Crystal structures of trametinib bound to the MEK1-KSR1 complex reveal that the inhibitor occupies an allosteric pocket, and the substituted phenylacetamide moiety—derived from our starting material—plays a crucial role in this interaction.[7][8]

-

The Phenyl Ring: This group fits into a hydrophobic pocket, making key contacts with residues like Met143, Lys97, Leu118, and Val127 in MEK1.[7]

-

The 2-Fluoro Substituent: The fluorine atom is a small, highly electronegative group. Its placement ortho to the amide linkage can influence the torsional angle between the phenyl ring and the amide plane. This conformational constraint is vital for orienting the molecule correctly within the binding pocket to maximize favorable interactions.

-

The 5-(2-Chlorophenyl) Substituent: This larger, hydrophobic group extends into a specific region of the binding interface between MEK and its scaffolding protein KSR.[7] This interaction is unique to trametinib and related inhibitors, contributing significantly to its high affinity and long drug-target residence time.[7] The chlorine atom's position on the appended phenyl ring is critical for optimizing van der Waals interactions within this sub-pocket. Disrupting the related RAF-MEK complex is a key mechanism of action, and this part of the molecule is instrumental in achieving that selectivity.[8]

By starting with 5-(2-Chlorophenyl)-2-fluorobenzoic acid, the synthesis directly installs a pre-optimized fragment designed for high-affinity binding and potent allosteric inhibition of MEK.

Data Summary

The following table summarizes typical parameters for the described synthetic transformation. Note that specific yields and times will vary based on the exact substrates and scale.

| Parameter | Step 1: Acyl Chloride Formation | Step 2: Amide Coupling |

| Key Reagents | Oxalyl Chloride, cat. DMF | Triethylamine (TEA) |

| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) |

| Temperature | Room Temperature | 0 °C to Room Temperature |

| Typical Time | 1 - 2 hours | 2 - 16 hours |

| Work-up | Concentration in vacuo | Aqueous wash, extraction |

| Yield | Quantitative (used crude) | 60 - 95% |

Conclusion

5-(2-Chlorophenyl)-2-fluorobenzoic acid is not merely a simple starting material; it is a strategically designed architectural element for the synthesis of advanced allosteric MEK inhibitors. Its conversion to a key amide intermediate via a robust two-step activation and coupling protocol is a cornerstone of the overall synthetic route. The specific halogenation pattern on this precursor is dictated by rigorous structure-activity relationship studies, ensuring that the resulting fragment provides optimal steric and electronic complementarity to the allosteric binding site of MEK. For researchers in drug development, understanding the role and synthesis of such pivotal intermediates is fundamental to the creation of next-generation targeted cancer therapies.

References

-

Khan, Z. M., Real, A., Marsiglia, W. M., et al. (2020). Structural basis for the action of the drug trametinib at KSR-bound MEK. Nature, 588(7838), 509-514. Available at: [Link]

-

U.S. Food and Drug Administration. (2013). Pharmacology Review(s) for NDA 204114 (Trametinib). Available at: [Link]

-

Novak, B. H., & Dahan, A. (2007). {2-[trans-2-(4-Fluorophenyl)vinyl]-3-nitrophenyl}-1-pyrrolidinylmethanone. Organic Syntheses, 84, 153. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride). Retrieved January 26, 2026, from [Link]

- Google Patents. (2021). CN109336884B - Method for synthesizing trametinib key intermediate.

-

Patsnap. (n.d.). A method for synthesizing trametinib key intermediate. Retrieved January 26, 2026, from [Link]

-

Khan, Z. M., Real, A., Marsiglia, W. M., et al. (2020). Structural basis for the action of the drug trametinib at KSR-bound MEK. ResearchGate. Available at: [Link]

-

Speziale, A. J., & Smith, L. R. (1962). The Reaction of Oxalyl Chloride with Amides. I. The Preparation of Furanone Amines. The Journal of Organic Chemistry, 27(12), 4361–4365. Available at: [Link]

-

Khan, Z. M., Real, A., Marsiglia, W. M., et al. (2020). Structural basis for the action of the drug trametinib at KSR-bound MEK. Nature. Available at: [Link]

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Note: This is a general textbook reference for the mechanism, a specific online source showing the diagram is cited for convenience in the text, but the mechanism is standard textbook knowledge). A representative diagram is available at ResearchGate: [Link]

-

Haling, J. R., et al. (2021). Allosteric MEK inhibitors act on BRAF/MEK complexes to block MEK activation. Proceedings of the National Academy of Sciences, 118(35), e2108620118. Available at: [Link]

- Google Patents. (2019). CN109336884A - A method of synthesis Trimetinib key intermediate.

-

ResearchGate. (2022). Structure–activity relationship and in silico development of c-Met kinase inhibitors. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). Scheme 9. Laboratory-scale synthesis of trametinib (55). Retrieved January 26, 2026, from [Link]

- Google Patents. (2014). CN104211590A - Preparation method of 2, 4-dichloro-fluorobenzoyl chloride.

-

Medscape. (n.d.). Trametinib: An Oral MEK Inhibitor for Metastatic Melanoma. Retrieved January 26, 2026, from [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 4. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. Structural basis for the action of the drug trametinib at KSR-bound MEK - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural basis for the action of the drug trametinib at KSR-bound MEK - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safe Handling of 5-(2-Chlorophenyl)-2-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the essential safety protocols and handling procedures for 5-(2-Chlorophenyl)-2-fluorobenzoic acid. As a Senior Application Scientist, the following content is synthesized from established safety data for structurally related compounds to ensure a comprehensive and cautious approach in the absence of specific data for this novel compound. The principles of E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) are central to this document, providing not just instructions, but the scientific rationale behind them.

Compound Profile and Hazard Assessment

5-(2-Chlorophenyl)-2-fluorobenzoic acid is a dihalogenated benzoic acid derivative.[1] Its structure suggests its utility as a building block in organic synthesis, particularly for pharmaceuticals and agrochemicals, due to the influence of the halogen substituents on its reactivity and biological activity.[2]

1.1. Known and Anticipated Hazards:

-

Skin Irritation: Direct contact may cause redness, itching, and a burning sensation.[3][4][5]

-

Serious Eye Irritation: The compound is likely to cause significant eye irritation, potentially leading to damage if not promptly addressed.[3][4][6][7]

-

Respiratory Tract Irritation: Inhalation of dust or aerosols can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[5][7][8]

-

Harmful if Swallowed: Ingestion may lead to irritation of the gastrointestinal tract.[4][6]

It is crucial to handle this compound with the assumption that it possesses these hazards until specific toxicological data is generated.

1.2. Physical and Chemical Properties Summary:

The following table summarizes key physical and chemical properties, with data for 5-Chloro-2-fluorobenzoic acid provided for reference.[1][2][9]

| Property | Value | Source |

| Molecular Formula | C₇H₄ClFO₂ | [1][2] |

| Molecular Weight | 174.56 g/mol | [1][9] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 149 - 157 °C (for 5-Chloro-2-fluorobenzoic acid) | [1][2] |

| Purity | ≥ 98% | [2] |

Prudent Handling and Exposure Control

A multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and strict handling protocols, is essential.

2.1. Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to minimize exposure at the source.

-

Ventilation: All work with 5-(2-Chlorophenyl)-2-fluorobenzoic acid should be conducted in a well-ventilated area.[5] For weighing and transferring solid material, a certified chemical fume hood is mandatory to prevent the inhalation of dust particles.[10]

-

Enclosure: For larger scale operations, the use of glove boxes or other enclosed systems should be considered to provide a physical barrier between the operator and the compound.

2.2. Personal Protective Equipment (PPE): The Essential Barrier

The appropriate selection and use of PPE is critical to prevent direct contact.

-

Eye and Face Protection: Chemical safety goggles are required at all times.[6][10] A face shield should also be worn when there is a risk of splashing or dust generation.

-

Skin Protection: Wear nitrile gloves and a lab coat.[6][10] Ensure gloves are inspected before use and changed frequently, especially after direct contact. For extensive handling, consider double-gloving.

-

Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter is necessary.[10][11]

2.3. Workflow for Safe Handling of Solid Compound:

The following diagram outlines the critical steps for safely handling solid 5-(2-Chlorophenyl)-2-fluorobenzoic acid.

Caption: Spill Response Flowchart for 5-(2-Chlorophenyl)-2-fluorobenzoic Acid.

Disposal Considerations

All waste containing 5-(2-Chlorophenyl)-2-fluorobenzoic acid must be treated as hazardous waste.

-

Waste Disposal: Dispose of the compound and any contaminated materials in a designated, labeled, and sealed container. [6][7]Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain. [3]

Conclusion

The safe handling of 5-(2-Chlorophenyl)-2-fluorobenzoic acid requires a diligent and informed approach. By understanding the potential hazards based on analogous compounds and rigorously adhering to the engineering controls, personal protective equipment protocols, and emergency procedures outlined in this guide, researchers can minimize their risk of exposure and ensure a safe laboratory environment.

References

-

2-Fluorobenzoic acid Safety Data Sheet. Fisher Scientific.

-

m-Chlorobenzoic Acid Safety Data Sheet. (2014-02-27). National Institute of Standards and Technology.

-

2-Chlorobenzoic acid Safety Data Sheet. Carl Roth.

-

5-Chloro-2-fluorobenzoic acid Product Page. Ossila.

-

2-Amino-5-fluorobenzoic acid Safety Data Sheet. Fisher Scientific.

-

2-chlorobenzoic acid Safety Data Sheet. Sigma-Aldrich.

-

5-Chloro-2-fluorobenzoic acid. PubChem.

-

5-(Chlorosulphonyl)-2-fluorobenzoic acid. ChemicalBook.

-

2-Chlorobenzoic acid Safety Data Sheet. Carl Roth.

-

40 CFR 721.11545 -- Halogenated benzoic acid (generic) (P-19-173). eCFR.

-

Benzoic Acid – Uses and Safety. (2015-02-16). VelocityEHS.

-

5-Chloro-2-fluorobenzoic acid. Chem-Impex.

-

Benzoic Acid - Hazardous Substance Fact Sheet. New Jersey Department of Health.

-

2,4-Dichloro-5-fluorobenzoic acid Material Safety Data Sheet. Cole-Parmer.

-

p-FLUOROBENZOIC ACID. ChemBK.

-

Benzoic acid - Safety data sheet. Möller Chemie.

-

Benzoic acid Safety Data Sheet. (2022-11-14). Redox.

-

5-(4-Chlorophenyl)-2-fluorobenzoic acid SDS. ECHEMI.

-

3-(4-Chlorophenyl)-4-fluorobenzoic acid Safety Data Sheet. (2023-01-02). Combi-Blocks.

Sources

- 1. ossila.com [ossila.com]

- 2. chemimpex.com [chemimpex.com]

- 3. carlroth.com [carlroth.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. ehs.com [ehs.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. tsapps.nist.gov [tsapps.nist.gov]

- 9. 5-Chloro-2-fluorobenzoic acid | C7H4ClFO2 | CID 2736537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. eCFR :: 40 CFR 721.11545 -- Halogenated benzoic acid (generic) (P-19-173). [ecfr.gov]

An In-depth Technical Guide to the Solubility of 5-(2-Chlorophenyl)-2-fluorobenzoic Acid in Organic Solvents

Introduction: The Significance of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a paramount physicochemical property that dictates its journey through the drug development pipeline. For a compound like 5-(2-Chlorophenyl)-2-fluorobenzoic acid, understanding its solubility is crucial for several reasons:

-

Bioavailability: Poor aqueous solubility can lead to low absorption and bioavailability, hindering therapeutic efficacy.[1]

-

Formulation Development: Solubility data in various organic solvents is essential for developing suitable dosage forms, such as oral solutions, suspensions, or for use in crystallization processes to obtain desired polymorphs.

-

Process Chemistry: During synthesis and purification, solubility in different solvents plays a key role in reaction kinetics, product isolation, and purification efficiency.[2]

This guide will provide the foundational knowledge and practical methodologies to comprehensively assess the solubility of 5-(2-Chlorophenyl)-2-fluorobenzoic acid.

Physicochemical Profile and Expected Solubility Trends

While experimental data for 5-(2-Chlorophenyl)-2-fluorobenzoic acid is scarce, we can infer its likely solubility behavior based on its structural features and the properties of related compounds.

Molecular Structure Analysis

The structure of 5-(2-Chlorophenyl)-2-fluorobenzoic acid incorporates several key functional groups that influence its solubility:

-

Benzoic Acid Moiety: The carboxylic acid group (-COOH) is polar and capable of acting as both a hydrogen bond donor and acceptor. This feature suggests potential solubility in polar, protic solvents.

-

Biphenyl System with Halogenation: The presence of a chlorophenyl group attached to the fluorobenzoic acid ring creates a larger, more rigid, and lipophilic molecule. The chlorine and fluorine atoms increase the molecular weight and introduce polarity, but the overall effect is an increase in hydrophobicity compared to benzoic acid.

Based on these features, it is anticipated that 5-(2-Chlorophenyl)-2-fluorobenzoic acid will exhibit limited solubility in water and higher solubility in organic solvents. The general principle of "like dissolves like" suggests that its solubility will be favored in solvents with similar polarity.[3]

Physicochemical Properties of Related Compounds

To further inform our expectations, we can examine the properties of similar molecules:

| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Notes |

| Benzoic Acid | 122.12 | 122.4 | Slightly soluble in water, soluble in many organic solvents. |

| 2-Fluorobenzoic Acid | 140.11 | 122-125 | Soluble in hot water and most organic solvents. |

| 5-Chloro-2-fluorobenzoic acid | 174.55 | 152-157 | A dihalogenated benzoic acid building block.[4][5] |

| 3-(2-Chlorophenyl)-5-fluorobenzoic acid | 250.65 | Not available | A structural isomer.[6] |

The increasing molecular weight and melting point with the addition of halogen atoms and a second phenyl ring suggest stronger intermolecular forces in the solid state, which will need to be overcome by solvent-solute interactions for dissolution to occur.

Experimental Determination of Solubility

A precise understanding of solubility requires empirical measurement. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[7]

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the determination of the equilibrium solubility of 5-(2-Chlorophenyl)-2-fluorobenzoic acid in a chosen organic solvent.

Materials and Equipment:

-

5-(2-Chlorophenyl)-2-fluorobenzoic acid (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane)

-

Scintillation vials or screw-cap test tubes

-

Orbital shaker or rotator

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Centrifuge

-

Syringes and syringe filters (0.45 µm or smaller)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Analytical balance

Protocol:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid 5-(2-Chlorophenyl)-2-fluorobenzoic acid to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[1]

-

Add a known volume of the selected organic solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[8][9] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached, indicated by a plateau in the measured concentration.[7]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.[2]

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.[3]

-

Dilute the filtered sample with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the calibration range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of 5-(2-Chlorophenyl)-2-fluorobenzoic acid of known concentrations.

-

Analyze the standard solutions and the prepared samples using a validated HPLC method.[10]

-

Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of the compound in the chosen solvent at the specified temperature.

-

Factors Influencing Solubility

The solubility of 5-(2-Chlorophenyl)-2-fluorobenzoic acid in organic solvents is governed by a complex interplay of factors related to both the solute and the solvent.[11]

Solvent Polarity

The polarity of the solvent is a primary determinant of solubility.[12]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid group of the solute, which can facilitate dissolution.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents have dipole moments and can interact with the polar regions of the solute molecule.

-

Nonpolar Solvents (e.g., Toluene, Hexane): The large, nonpolar biphenyl structure of the solute suggests that it may have some solubility in nonpolar solvents through van der Waals interactions.

A systematic study across a range of solvents with varying polarities is recommended to fully characterize the solubility profile.

Temperature

For most solid solutes, solubility increases with increasing temperature.[13] This is because the dissolution process is often endothermic, meaning it absorbs heat. An increase in temperature provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules.[14] It is important to determine solubility at various temperatures relevant to manufacturing and storage conditions.

Molecular Size and Shape

The relatively large and rigid structure of 5-(2-Chlorophenyl)-2-fluorobenzoic acid may present steric hindrance to solvation. Solvents with smaller molecules may be more effective at surrounding and solvating the solute.[14]

Sources

- 1. lup.lub.lu.se [lup.lub.lu.se]

- 2. researchgate.net [researchgate.net]

- 3. pharmaguru.co [pharmaguru.co]

- 4. ossila.com [ossila.com]

- 5. 5-Chloro-2-fluorobenzoic acid | C7H4ClFO2 | CID 2736537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-(2-Chlorophenyl)-5-fluorobenzoic acid | C13H8ClFO2 | CID 53225800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. bioassaysys.com [bioassaysys.com]

- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 10. researchgate.net [researchgate.net]

- 11. Solubility - Wikipedia [en.wikipedia.org]

- 12. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. What factors affect solubility? | AAT Bioquest [aatbio.com]

Application Notes and Protocols for the Synthesis of 5-(2-Chlorophenyl)-2-fluorobenzoic Acid Analogs via Grignard and Kumada Coupling Reactions

Introduction: The Significance of Fluorinated Biaryl Carboxylic Acids in Modern Drug Discovery

The biaryl motif is a cornerstone in medicinal chemistry, appearing in numerous top-selling pharmaceuticals.[1] This structural unit's prevalence is due to its ability to provide a rigid scaffold for orienting functional groups, thereby enhancing binding affinity to biological targets. When combined with fluorine atoms, the resulting fluorinated biaryl compounds often exhibit improved metabolic stability, bioavailability, and binding potency.[2] The unique electronic properties of fluorine can modulate the acidity of nearby functional groups and influence intermolecular interactions, making it a valuable tool in drug design.[2]

The target molecule, 5-(2-Chlorophenyl)-2-fluorobenzoic acid, and its analogs are of particular interest. A closely related compound, 5-chloro-2-fluorobenzoic acid, is a known building block in the synthesis of potent Aurora kinase inhibitors, a class of drugs under investigation for cancer therapy.[3] This highlights the potential of this class of molecules as valuable intermediates for the development of novel therapeutics. This application note provides a detailed guide to the synthesis of 5-(2-Chlorophenyl)-2-fluorobenzoic acid, leveraging the power of Grignard reagents in a modern cross-coupling strategy.

Synthetic Strategy: A Tale of Two Reactions - Grignard Reagent Formation and Kumada Coupling

The synthesis of 5-(2-Chlorophenyl)-2-fluorobenzoic acid is a multi-step process that hinges on two fundamental organometallic reactions: the formation of a Grignard reagent and its subsequent use in a palladium- or nickel-catalyzed Kumada-Tamao-Corriu cross-coupling reaction.[4] This approach offers a robust and versatile method for the construction of the target biaryl system.

Part 1: The Grignard Reagent - A Potent Carbon Nucleophile

The Grignard reagent, named after its discoverer Victor Grignard, is a powerful tool for forming carbon-carbon bonds. It is prepared by the reaction of an organohalide with magnesium metal in an ethereal solvent. The resulting organomagnesium halide (R-MgX) effectively inverts the polarity of the carbon atom, transforming it from an electrophilic center to a potent nucleophile.

For the synthesis of our target molecule, we will focus on the preparation of 2-chlorophenylmagnesium bromide from 1-bromo-2-chlorobenzene.

Part 2: The Kumada Coupling - Forging the Biaryl Bond

The Kumada coupling is a cross-coupling reaction that utilizes a Grignard reagent and an organohalide in the presence of a palladium or nickel catalyst to form a new carbon-carbon bond.[4] This reaction is particularly well-suited for the synthesis of biaryl compounds.

In our proposed synthesis, the 2-chlorophenylmagnesium bromide will be coupled with a suitable 5-halo-2-fluorobenzoic acid derivative. To circumvent potential issues with the acidic proton of the carboxylic acid, it is often advantageous to protect it as an ester prior to the coupling reaction. However, with careful control of reaction conditions, the coupling can sometimes be achieved directly. For the purpose of this protocol, we will focus on the coupling with 5-bromo-2-fluorobenzoic acid.

Visualizing the Synthesis: Reaction Mechanism and Workflow

To provide a clear understanding of the synthetic process, the following diagrams illustrate the key mechanistic steps and the overall experimental workflow.

Caption: The catalytic cycle of the Kumada cross-coupling reaction.

Caption: A generalized experimental workflow for the synthesis.

Detailed Experimental Protocols

Safety First: Grignard reagents are highly reactive, pyrophoric, and react violently with water. All procedures should be carried out in a well-ventilated fume hood, under an inert atmosphere (nitrogen or argon), and with appropriate personal protective equipment (flame-resistant lab coat, safety glasses, and gloves).

Protocol 1: Preparation of 2-chlorophenylmagnesium bromide

Materials:

-

Magnesium turnings

-

1-bromo-2-chlorobenzene

-

Anhydrous tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (1.2 equivalents).

-

Add a single crystal of iodine to the flask.

-

Add a small amount of anhydrous THF to just cover the magnesium turnings.

-

In the dropping funnel, prepare a solution of 1-bromo-2-chlorobenzene (1.0 equivalent) in anhydrous THF.

-

Add a small portion of the 1-bromo-2-chlorobenzene solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and a gentle exotherm is observed. Gentle heating may be required to initiate the reaction.

-

Once initiated, add the remaining 1-bromo-2-chlorobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at reflux for an additional hour to ensure complete consumption of the magnesium. The resulting dark grey to brown solution is the Grignard reagent, which should be used immediately in the next step.

Protocol 2: Kumada Coupling for the Synthesis of 5-(2-Chlorophenyl)-2-fluorobenzoic acid

Materials:

-

5-bromo-2-fluorobenzoic acid

-

2-chlorophenylmagnesium bromide solution (from Protocol 1)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) or a similar palladium catalyst

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

Procedure:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 5-bromo-2-fluorobenzoic acid (1.0 equivalent) and the palladium catalyst (e.g., Pd(dppf)Cl2, 0.05 equivalents).

-

Add anhydrous THF to dissolve the solids.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add the freshly prepared 2-chlorophenylmagnesium bromide solution (1.1 equivalents) to the reaction mixture via a cannula or a dropping funnel over 30 minutes.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the solution is acidic.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Expected Results and Characterization

| Parameter | Expected Value/Observation |

| Appearance | White to off-white solid |

| Molecular Formula | C₁₃H₈ClFO₂ |

| Molecular Weight | 250.65 g/mol |

| ¹H NMR | Aromatic protons in the range of 7.0-8.2 ppm. The carboxylic acid proton will be a broad singlet, typically downfield (>10 ppm). |

| ¹³C NMR | Signals corresponding to the 13 carbon atoms of the biaryl structure, including the carbonyl carbon of the carboxylic acid (~165-170 ppm). |

| ¹⁹F NMR | A singlet or a multiplet in the typical range for an aryl fluoride. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight. |

| Melting Point | Expected to be a sharp melting point, likely above 150°C, similar to related compounds like 5-chloro-2-fluorobenzoic acid (m.p. 152-157 °C). |

Troubleshooting Common Issues

| Issue | Potential Cause | Recommended Solution |

| Grignard reaction fails to initiate. | Poor quality magnesium, wet glassware or solvent. | Use fresh, high-quality magnesium turnings. Flame-dry all glassware and use anhydrous solvents. A small crystal of iodine can be used as an initiator.[5] |

| Low yield of the coupled product. | Incomplete Grignard formation, catalyst deactivation, or side reactions. | Ensure complete formation of the Grignard reagent. Use a fresh, active catalyst. Add the Grignard reagent slowly to the reaction mixture to minimize side reactions. |

| Formation of homocoupled byproducts. | Reaction temperature is too high, or the catalyst is not optimal. | Maintain a lower reaction temperature during the addition of the Grignard reagent. Screen different palladium or nickel catalysts and ligands. |

Conclusion: A Versatile Route to Valuable Pharmaceutical Intermediates

The synthesis of 5-(2-Chlorophenyl)-2-fluorobenzoic acid and its analogs via a Grignard-based Kumada coupling represents a powerful and adaptable strategy for accessing a class of compounds with significant potential in drug discovery. By understanding the underlying principles of Grignard reagent formation and palladium-catalyzed cross-coupling, researchers can efficiently construct complex biaryl structures. The protocols and insights provided in this application note serve as a comprehensive guide for scientists and drug development professionals, enabling the exploration of this important chemical space.

References

-

PubChem. 3-(2-Chlorophenyl)-5-fluorobenzoic acid. [Link]

- Dounay, A. B., & Witulski, B. (2001). The Biaryl Motif in Natural Products.

-

PrepChem.com. Synthesis of 2-fluorobenzoic acid, 2-(2-chlorophenyl)hydrazide. [Link]

- Ballatore, C., et al. (2013). Carboxylic Acid Bioisosteres in Medicinal Chemistry. ChemMedChem, 8(3), 385-395.

- Johansson, M. J., et al. (2011). Kumada-Corriu-Tamao Cross-Coupling for Biaryl Synthesis. In Cross-Coupling and Heck-Type Reactions 1 (pp. 1-103). Georg Thieme Verlag.

- Lipshutz, B. H., & Sengupta, S. (1992). The Kumada-Corriu-Tamao Reaction. Organic Reactions, 41, 135-631.

-

The Royal Society of Chemistry. (2023). Carboxylic acids as double aryl group donors for biaryl synthesis. [Link]

- Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

-

Organic Chemistry Portal. Biaryl synthesis by C-C coupling. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

- Wiley-VCH. (2012). 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals.

-

NROChemistry. Kumada Coupling. [Link]

-

Wikipedia. 2-Fluorobenzoic acid. [Link]

-

Chem-Station International Edition. (2014). Kumada-Tamao-Corriu Cross Coupling. [Link]

-

Supporting Information. [Link]

Sources

- 1. Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents [patents.google.com]

- 3. ossila.com [ossila.com]

- 4. Kumada-Tamao-Corriu Cross Coupling | Chem-Station Int. Ed. [en.chem-station.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

The Emergence of 5-(2-Chlorophenyl)-2-fluorobenzoic Acid in Transthyretin Amyloidosis: A Guide for Medicinal Chemists

Introduction: A New Scaffold in the Battle Against Protein Misfolding

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms and biaryl scaffolds has consistently yielded compounds with enhanced metabolic stability, binding affinity, and bioavailability.[1] The molecule 5-(2-Chlorophenyl)-2-fluorobenzoic acid represents a compelling, albeit underexplored, scaffold that embodies these principles. While direct, extensive research on this specific molecule is nascent, its structural motifs are highly reminiscent of a class of drugs targeting transthyretin (TTR) amyloidosis, a debilitating and often fatal protein misfolding disease.[2][3] This guide, therefore, serves as a forward-looking application note, extrapolating from established knowledge of TTR stabilizers to provide a comprehensive framework for researchers investigating 5-(2-Chlorophenyl)-2-fluorobenzoic acid and its derivatives.

This document will elucidate the mechanistic rationale for its potential therapeutic application, provide detailed protocols for its synthesis and evaluation, and offer insights into the structure-activity relationships that may govern its efficacy.

The Scientific Underpinnings: Targeting Transthyretin Destabilization

Transthyretin (TTR) is a homotetrameric protein, primarily synthesized in the liver, that transports thyroxine and retinol-binding protein.[4] In its native tetrameric state, TTR is stable and functional. However, genetic mutations or age-related factors can destabilize this quaternary structure, leading to its dissociation into monomers.[5] This dissociation is the rate-limiting step in the pathology of TTR amyloidosis.[6] The monomers are prone to misfolding and aggregation, forming insoluble amyloid fibrils that deposit in various tissues, including the peripheral nerves and heart, leading to progressive organ dysfunction.[2][5]

The primary therapeutic strategy for TTR amyloidosis is the kinetic stabilization of the TTR tetramer.[3] Small molecules designed to bind to the thyroxine-binding sites of the TTR tetramer can act as "molecular chaperones," reinforcing the interfaces between the monomers and preventing dissociation.[6][7] This mechanism effectively halts the amyloid cascade at its inception.

Mechanism of Action: The Kinetic Stabilization Pathway

The proposed mechanism of action for 5-(2-Chlorophenyl)-2-fluorobenzoic acid is analogous to that of established TTR stabilizers like Tafamidis and Acoramidis (AG10).[2][8] These drugs bind with high affinity to the two thyroxine-binding pockets of the TTR tetramer, stabilizing the weaker dimer-dimer interface and significantly increasing the energy barrier for tetramer dissociation.[6][9]

Diagram: The Transthyretin Amyloid Cascade and the Role of Kinetic Stabilizers

Caption: A proposed synthetic workflow for 5-(2-Chlorophenyl)-2-fluorobenzoic acid.

Step-by-Step Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromo-2-fluorobenzoic acid (1.0 eq), 2-chlorophenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

-

Solvent and Catalyst Addition: Add a degassed mixture of dioxane and water (4:1 v/v). To this suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst.

-

Extraction: Transfer the filtrate to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 5-(2-Chlorophenyl)-2-fluorobenzoic acid.

Part 2: In Vitro Evaluation of TTR Stabilization

The primary in vitro assay to determine the efficacy of a potential TTR stabilizer is the fibril formation assay.

Protocol: TTR Fibril Formation Assay

-

Protein Preparation: Obtain recombinant human TTR (wild-type or a common mutant variant like V30M or V122I).

-

Compound Preparation: Prepare a stock solution of 5-(2-Chlorophenyl)-2-fluorobenzoic acid in dimethyl sulfoxide (DMSO).

-

Assay Setup: In a 96-well plate, incubate TTR (e.g., 0.5 mg/mL) in an acidic buffer (e.g., sodium acetate, pH 4.4) to induce fibril formation. Add varying concentrations of the test compound. Include a positive control (e.g., Tafamidis) and a negative control (DMSO vehicle).

-

Incubation: Incubate the plate at 37 °C with continuous shaking for 72 hours.

-

Quantification: Measure the turbidity of the solution at 400 nm using a plate reader. A lower turbidity indicates inhibition of fibril formation.

-

Data Analysis: Plot the percentage of inhibition against the compound concentration and calculate the EC50 value, which is the concentration required to inhibit fibril formation by 50%.

| Compound | EC50 (µM) for WT-TTR | Reference |

| Tafamidis | 2.7 - 3.2 | [10] |

| 5-(2-Chlorophenyl)-2-fluorobenzoic acid | To be determined |

Part 3: Ex Vivo Evaluation in Human Plasma

To assess the compound's ability to stabilize TTR in a more physiologically relevant matrix, an ex vivo plasma stabilization assay is crucial.

Protocol: Plasma TTR Tetramer Stabilization Assay

-

Plasma Collection: Obtain fresh human plasma.

-

Compound Incubation: Incubate the plasma with varying concentrations of 5-(2-Chlorophenyl)-2-fluorobenzoic acid for 2 hours at 37 °C.

-

Urea Denaturation: Subject the plasma samples to urea denaturation (e.g., 8 M urea) to dissociate the non-stabilized TTR tetramers.

-

Western Blot Analysis: Separate the proteins by non-denaturing polyacrylamide gel electrophoresis (PAGE) and transfer to a nitrocellulose membrane.

-

Detection: Probe the membrane with an anti-TTR antibody to visualize the TTR tetramer and monomer bands.

-

Quantification: Quantify the band intensities to determine the ratio of stabilized tetramer to denatured monomer. Increased tetramer signal with increasing compound concentration indicates stabilization.

Structure-Activity Relationship (SAR) Insights

The structural features of 5-(2-Chlorophenyl)-2-fluorobenzoic acid provide a strong rationale for its potential as a TTR stabilizer:

-

Benzoic Acid Moiety: The carboxylate group is crucial for forming key hydrogen bonds and salt bridges within the thyroxine-binding pocket of TTR.

-

Fluorine Substitution: The 2-fluoro substituent can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking potential sites of oxidation. [1]* 2-Chlorophenyl Group: This bulky, hydrophobic group is expected to occupy a hydrophobic pocket within the binding site, contributing to the overall binding affinity. The chlorine atom can also participate in halogen bonding, a recognized interaction in drug-receptor binding.

Conclusion and Future Directions

5-(2-Chlorophenyl)-2-fluorobenzoic acid presents a promising scaffold for the development of novel TTR kinetic stabilizers. The protocols and insights provided in this guide offer a comprehensive roadmap for its synthesis, in vitro and ex vivo evaluation, and initial SAR assessment. Further studies, including high-resolution co-crystal structures with TTR, in vivo efficacy studies in transgenic mouse models of TTR amyloidosis, and comprehensive ADME/Tox profiling, will be essential to fully elucidate the therapeutic potential of this compound and its derivatives. The exploration of this chemical space could lead to the discovery of next-generation therapies for patients suffering from transthyretin amyloidosis.

References

-

Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]

-

ResearchGate. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from [Link]

- Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.

-

Coelho, T., Merlini, G., Bulawa, C. E., Adams, D., Polydefkis, M., Waddington-Cruz, M., ... & Suhr, O. B. (2016). Mechanism of Action and Clinical Application of Tafamidis in Hereditary Transthyretin Amyloidosis. Neurology and Therapy, 5(1), 1–25. Retrieved from [Link]

-

StatPearls. (2023). Tafamidis. Retrieved from [Link]

-

PubMed. (2016). Mechanism of Action and Clinical Application of Tafamidis in Hereditary Transthyretin Amyloidosis. Retrieved from [Link]

-

Penchala, S. C., Connelly, S., Wang, Y., Park, M. S., Zhao, L., Baranczak, A., ... & Wilson, I. A. (2013). AG10 inhibits amyloidogenesis and cellular toxicity of the familial amyloid cardiomyopathy-associated V122I transthyretin. Proceedings of the National Academy of Sciences, 110(24), 9992-9997. Retrieved from [Link]

-

Bulawa, C. E., Connelly, S., DeVit, M., Wang, L., Weigel, C., Fleming, J. A., ... & Kelly, J. W. (2012). Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade. Proceedings of the National Academy of Sciences, 109(24), 9629-9634. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-fluorobenzoic acid, 2-(2-chlorophenyl)hydrazide. Retrieved from [Link]

-

ClinicalTrials.gov. (n.d.). Short-term Effects of TOLCAPONE on Transthyretin Stability in Subjects With Leptomeningeal TTR Amyloidosis (ATTR). Retrieved from [Link]

-

Sant'Anna, R., Gallego, P., Robinson, C. V., & Saraiva, M. J. (2024). Inhibitors of Transthyretin Amyloidosis: How to Rank Drug Candidates Using X-ray Crystallography Data. International journal of molecular sciences, 25(4), 2329. Retrieved from [Link]

-

Fox, J. C., Hellawell, J. L., Rao, S., & Judge, D. P. (2019). First‐in‐Human Study of AG10, a Novel, Oral, Specific, Selective, and Potent Transthyretin Stabilizer for the Treatment of Transthyretin Amyloidosis: A Phase 1 Safety, Tolerability, Pharmacokinetic, and Pharmacodynamic Study in Healthy Adult Volunteers. Clinical Pharmacology in Drug Development, 8(8), 1047-1057. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-2-fluorobenzoic acid. Retrieved from [Link]

-

Sant'Anna, R., Gallego, P., Esperante, S., Pimenta, A. C., Reixach, N., & Saraiva, M. J. (2022). Development of a Highly Potent Transthyretin Amyloidogenesis Inhibitor: Design, Synthesis, and Evaluation. Journal of medicinal chemistry, 65(9), 6527–6543. Retrieved from [Link]

-

PNAS. (2012). Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade. Retrieved from [Link]

-

ResearchGate. (2019). First‐in‐Human Study of AG10, a Novel, Oral, Specific, Selective, and Potent Transthyretin Stabilizer for the Treatment of Transthyretin Amyloidosis: A Phase 1 Safety, Tolerability, Pharmacokinetic, and Pharmacodynamic Study in Healthy Adult Volunteers. Retrieved from [Link]

-

Taylor & Francis Online. (2022). CSF/plasma levels, transthyretin stabilisation and safety of multiple doses of tolcapone in subjects with hereditary ATTR amyloidosis. Retrieved from [Link]

-

Journal of Biological Chemistry. (2025). Mechanism of inhibition of acid-mediated transthyretin aggregation by designed peptides. Retrieved from [Link]

-

Medindia. (2016). A Powerful Drug in the Fight Against Familial Transthyretin Amyloidosis. Retrieved from [Link]

-

PubMed. (2023). Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018-2022). Retrieved from [Link]

-

Patsnap Synapse. (2024). What are TTR inhibitors and how do they work?. Retrieved from [Link]

-

PubMed. (2019). First-in-Human Study of AG10, a Novel, Oral, Specific, Selective, and Potent Transthyretin Stabilizer for the Treatment of Transthyretin Amyloidosis: A Phase 1 Safety, Tolerability, Pharmacokinetic, and Pharmacodynamic Study in Healthy Adult Volunteers. Retrieved from [Link]

-

CardioNerds. (2025). Treatment of Transthyretin Amyloid Cardiomyopathy (ATTR-CM) with Dr. Justin Grodin. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 5-((2-Carboxyphenyl)ethynyl)-2-fluorobenzoic Acid. Retrieved from [Link]

-

Opdualag. (n.d.). Mechanism of Action. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Tafamidis?. Retrieved from [Link]

-

MDPI. (2024). A Snapshot of the Most Recent Transthyretin Stabilizers. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

-

MDPI. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from [Link]

-

ResearchGate. (2025). Inhibition of the Amyloidogenesis of Transthyretin by Natural Products and Synthetic Compounds. Retrieved from [Link]

-

PubMed Central. (n.d.). Pharmacological advances of the chlorogenic acids family: current insights and future research directions. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. First‐in‐Human Study of AG10, a Novel, Oral, Specific, Selective, and Potent Transthyretin Stabilizer for the Treatment of Transthyretin Amyloidosis: A Phase 1 Safety, Tolerability, Pharmacokinetic, and Pharmacodynamic Study in Healthy Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are TTR inhibitors and how do they work? [synapse.patsnap.com]

- 4. Inhibitors of Transthyretin Amyloidosis: How to Rank Drug Candidates Using X-ray Crystallography Data - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of inhibition of acid-mediated transthyretin aggregation by designed peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. What is the mechanism of Tafamidis? [synapse.patsnap.com]

- 8. Mechanism of Action and Clinical Application of Tafamidis in Hereditary Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

Chiral separation of 5-(2-Chlorophenyl)-2-fluorobenzoic acid derivatives

<Technical Support Center: Chiral Separation of 5-(2-Chlorophenyl)-2-fluorobenzoic Acid Derivatives

Welcome to the technical support center for the chiral separation of 5-(2-Chlorophenyl)-2-fluorobenzoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the enantioseparation of this important class of compounds.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Peak Shape Problems: Tailing, Fronting, and Splitting

Q1: I'm observing significant peak tailing for both enantiomers. What are the likely causes and how can I fix it?

A1: Peak tailing is a common issue in chromatography and can significantly impact resolution and quantitation.[1][2] For acidic compounds like 5-(2-Chlorophenyl)-2-fluorobenzoic acid derivatives, the primary causes are often related to secondary interactions with the stationary phase or issues with the mobile phase.

-

Causality: The carboxylic acid moiety can interact with active sites (e.g., residual silanols) on the silica-based chiral stationary phase (CSP), leading to a secondary, stronger retention mechanism that causes the peak to tail. Improper mobile phase pH can also lead to partial ionization of the analyte, resulting in mixed-mode retention and tailing.

-

Troubleshooting Steps:

-

Mobile Phase Additive Optimization: The most effective solution is often the addition of a small amount of an acidic modifier to the mobile phase.[3] For normal-phase chromatography, adding 0.1% to 0.5% of an acid like trifluoroacetic acid (TFA) or acetic acid can suppress the ionization of the carboxylic acid and mask active sites on the stationary phase.[3] In reversed-phase mode, maintaining a low pH (e.g., 2.0-2.5 with formic acid or phosphoric acid) will ensure the analyte is in its neutral form, minimizing unwanted ionic interactions.[4]

-

Column Choice: If tailing persists, consider a CSP with a different surface chemistry. For instance, some modern CSPs are end-capped to reduce silanol activity.

-

Check for Column Contamination: A blocked inlet frit can distort the sample band, leading to tailing for all peaks.[1] Try backflushing the column or, if that fails, replacing the column.[1][5]

-

Q2: My peaks are fronting. What does this indicate and what is the solution?

A2: Peak fronting is typically a sign of column overload or issues with sample solubility.[2][5]

-

Causality: When the concentration of the sample injected onto the column is too high, it saturates the stationary phase at the injection point. This leads to some analyte molecules traveling through the column without interacting with the stationary phase, resulting in a fronting peak. Poor solubility of the analyte in the mobile phase can also cause it to precipitate at the head of the column, leading to a similar effect.[5]

-

Troubleshooting Steps:

-

Reduce Sample Concentration: The most straightforward solution is to dilute your sample and reinject.

-

Decrease Injection Volume: If diluting the sample is not feasible, reduce the injection volume.

-

Improve Sample Solubility: Ensure your sample is fully dissolved in a solvent that is compatible with, or weaker than, your mobile phase.

-

Consider a Column with Higher Loading Capacity: For preparative separations where high concentrations are necessary, you may need a column with a thicker stationary phase film or a larger particle size.[2]

-

Q3: I am seeing split peaks for my enantiomers. What could be causing this?

A3: Peak splitting can be caused by several factors, including problems at the column inlet, a mismatch between the injection solvent and the mobile phase, or the presence of conformers.[5]

-

Causality: A partially blocked column frit or a void at the head of the column can cause the sample band to be split before it enters the column bed, resulting in split peaks for all components.[1][5] Injecting a sample dissolved in a much stronger solvent than the mobile phase can also lead to peak distortion and splitting. For some molecules, the presence of stable conformers (different spatial arrangements of the same molecule) can lead to the separation of more than two peaks.

-

Troubleshooting Steps:

-

Inspect the Column Inlet: Check for a void or blockage. Backflushing the column may resolve a blockage.[5] If a void is present, the column may need to be replaced.

-

Solvent Mismatch: Ensure your sample is dissolved in the mobile phase or a weaker solvent.

-

Investigate Conformational Isomers: Consider if your molecule can exist as stable conformers. This can sometimes be influenced by temperature.

-

Separation and Resolution Issues

Q4: I am not getting any separation between the enantiomers. Where should I start my method development?

A4: Achieving chiral separation is highly dependent on the specific interactions between the analyte and the chiral stationary phase.[6] A screening approach is often the most effective strategy.

-

Causality: Enantiomers have identical physical and chemical properties in an achiral environment. Separation is only achieved when they form diastereomeric complexes with the chiral selector on the CSP, leading to different retention times. The right combination of CSP and mobile phase is crucial for this recognition to occur.

-

Method Development Strategy:

-

Column Screening: The most critical factor in achieving separation is the choice of the CSP.[6] For aromatic carboxylic acids, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often a good starting point.[7] It is recommended to screen a variety of CSPs with different chiral selectors.

-

Mobile Phase Screening: For each column, screen a range of mobile phases. In normal-phase mode, vary the alcohol modifier (e.g., isopropanol, ethanol) in a non-polar solvent like hexane. In reversed-phase mode, screen different organic modifiers (e.g., acetonitrile, methanol) with a buffered aqueous phase.

-

Additive Screening: As mentioned for peak tailing, the addition of a small amount of an acidic or basic modifier can be crucial for achieving separation, especially for acidic or basic analytes.[3]

-

Q5: I have some separation, but the resolution is poor (Rs < 1.5). How can I improve it?